molecular formula C9H13N3O4 B2372191 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1005640-74-3

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2372191
CAS No.: 1005640-74-3
M. Wt: 227.22
InChI Key: DFANDWKEUBXWKL-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid .

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .

Properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5(9(13)14)4-11-7(3)8(12(15)16)6(2)10-11/h5H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFANDWKEUBXWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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